molecular formula C12H17N3O B13866010 5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one

5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one

Cat. No.: B13866010
M. Wt: 219.28 g/mol
InChI Key: DHLZBXMZKDCLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1-methylimidazole and 1-ethylimidazole share structural similarities with 5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one.

    Pyridine Derivatives: Compounds such as 2-methylpyridine and 3-ethylpyridine also exhibit structural similarities.

Uniqueness

This compound is unique due to its specific combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C12H17N3O/c1-2-6-15-8-11(14-9-15)7-10-4-3-5-13-12(10)16/h4,8-9H,2-3,5-7H2,1H3,(H,13,16)

InChI Key

DHLZBXMZKDCLDW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=C1)CC2=CCCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.